4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
Description
4-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring linked to a sulfonamide group. The molecule features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via a ketone-containing ethyl chain to the para position of the phenyl group (Fig. 1).
Properties
IUPAC Name |
4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-3-7-17(8-4-15)26(23,24)20-16-5-1-14(2-6-16)13-18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATMEWZYDZCWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions to form an intermediate.
Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the treatment of various conditions.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Key Structural Features :
- 4-Fluorophenyl group : Enhances metabolic stability and lipophilicity.
- Morpholin-2-oxoethyl side chain : Introduces conformational flexibility and modulates solubility.
Comparison with Similar Compounds
Sulfonamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and bioactivity.
Structural Analogues with Sulfonamide Cores
4-Fluoro-N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)benzene-1-sulfonamide
- Structure : Replaces the morpholine-2-oxoethyl group with a thiazolo[3,2-a]pyrimidine ring.
- Properties : Higher molecular weight (414.46 g/mol vs. 392.41 g/mol for the target compound) due to the fused heterocycle. The thiazolo-pyrimidine system may enhance π-π stacking interactions but reduce aqueous solubility .
4-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Structure : Incorporates a pyridazine ring linked to morpholine.
- Properties: Molecular weight 414.46 g/mol.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Substitutes the morpholine group with a methyl-oxazole ring.
- Properties : Lower molecular weight (362.39 g/mol) and reduced steric hindrance, which may favor membrane permeability but decrease selectivity .
Fluorinated Analogues
Fluorine substitution is a common strategy to modulate bioavailability. Examples include:
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Contains a chromen-4-one scaffold with dual fluorine atoms.
- Properties: Melting point 175–178°C; molecular weight 589.1 g/mol.
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide
- Structure: Features a pyrimidine-amino group and ortho-fluorophenyl substitution.
- Properties : The ortho-fluoro configuration may alter electronic effects compared to the target’s para-fluoro group, influencing binding kinetics .
Physicochemical and Pharmacokinetic Comparisons
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